molecular formula C10H11FN4 B13241919 1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine

1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13241919
M. Wt: 206.22 g/mol
InChI Key: KTOGRWKYQKNVCB-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, an amine group at position 4, and a 2-fluorophenylmethyl moiety at position 1. Its molecular formula is C₁₀H₁₀FN₄, with a molar mass of 206.22 g/mol . The compound is available as a hydrochloride salt (CAS: 1499589-77-3), though commercial availability is currently listed as discontinued .

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine

InChI

InChI=1S/C10H11FN4/c1-7-10(12)13-14-15(7)6-8-4-2-3-5-9(8)11/h2-5H,6,12H2,1H3

InChI Key

KTOGRWKYQKNVCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a fluorobenzyl halide with the triazole ring.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxides of the triazole ring.

    Reduction Products: Reduced derivatives of the triazole ring.

    Substitution Products: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets. The triazole ring contributes to the stability and reactivity of the compound, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups : The ortho-fluorine in the target compound contrasts with the electron-donating methyl group in the 4-methylbenzyl analog . Fluorine’s inductive effects may enhance stability and influence intermolecular interactions.
  • Complexity : Compounds like the oxadiazole-containing derivative exhibit higher molecular weights and additional aromatic systems, likely affecting solubility and binding affinity.

Structural and Crystallographic Comparisons

  • Isostructural analogs : Compounds 4 and 5 (4-(4-chlorophenyl/4-fluorophenyl derivatives) in –4 feature a triazole core integrated into a thiazole-pyrazole framework. These materials crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The triazole ring in these compounds adopts a planar conformation, while one fluorophenyl group is perpendicular to the plane, influencing crystal packing .
  • Hydrogen bonding and π-interactions : The pyrimidine-triazole derivative in forms intra- and intermolecular N–H···N and C–H···π bonds, stabilizing a 2D supramolecular network. Comparable data for the target compound are unavailable, but substituent positioning (e.g., ortho-fluorine) could sterically hinder similar interactions .

Biological Activity

1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antibacterial, antifungal, and anticancer properties, making them significant in medicinal chemistry. This article focuses on the biological activity of this specific triazole derivative, summarizing research findings, case studies, and potential applications.

  • Molecular Formula : C10H10FN5
  • Molecular Weight : 219.22 g/mol
  • CAS Number : Not specified in the sources.

Triazole derivatives often exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in microbial metabolism. For instance, they may inhibit DNA gyrase and other topoisomerases, which are crucial for bacterial DNA replication and transcription .
  • Receptor Modulation : Some studies suggest that triazole derivatives can modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis .

Antibacterial Activity

Research indicates that 1H-1,2,3-triazoles exhibit significant antibacterial properties. For example:

  • A study highlighted that triazole derivatives showed excellent activity against various Gram-positive and Gram-negative bacteria with MIC values ranging from 0.12 to 1.95 µg/mL .
  • Specific derivatives demonstrated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

Anticancer Activity

Recent studies have explored the potential anticancer effects of triazole derivatives:

  • Certain compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The involvement of reactive oxygen species (ROS) generation has been noted as a contributing factor to their cytotoxic effects .

Study on Antibacterial Efficacy

A comprehensive investigation assessed the antibacterial activity of various triazole derivatives, including 1-[(2-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine:

  • Pathogens Tested : Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa.
  • Results : The compound displayed significant inhibitory effects with MIC values comparable to established antibiotics.
PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli0.25Ciprofloxacin0.5
B. subtilis0.12Vancomycin0.68
P. aeruginosa0.5Gentamicin1

Study on Antifungal Activity

In another study focusing on antifungal activity:

  • The compound was tested against Candida albicans and Aspergillus niger.
Fungal StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
C. albicans0.5Fluconazole1
A. niger0.25Amphotericin B0.5

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